molecular formula C24H21ClN2O3 B11627820 2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4(3H)-one

2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4(3H)-one

Cat. No.: B11627820
M. Wt: 420.9 g/mol
InChI Key: AJLVPVZYBOSLSO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with amines.

    Substitution reactions: Introduction of the 4-chlorophenyl group and the 3-(3-methoxyphenoxy)propyl group can be done through nucleophilic substitution reactions.

    Final cyclization: The final step often involves cyclization under acidic or basic conditions to form the dihydroquinazolinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydroquinazolinone ring.

    Reduction: Reduction reactions could target the quinazolinone ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated analogs.

Scientific Research Applications

2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]-quinazolin-4-one: Lacks the dihydro component.

    2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-2-one: Variation in the position of the nitrogen atom in the quinazolinone ring.

Uniqueness

The unique structural features of 2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one, such as the specific substitution pattern and the dihydroquinazolinone core, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[3-(3-methoxyphenoxy)propyl]quinazolin-4-one

InChI

InChI=1S/C24H21ClN2O3/c1-29-19-6-4-7-20(16-19)30-15-5-14-27-23(17-10-12-18(25)13-11-17)26-22-9-3-2-8-21(22)24(27)28/h2-4,6-13,16H,5,14-15H2,1H3

InChI Key

AJLVPVZYBOSLSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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